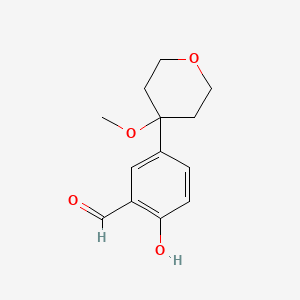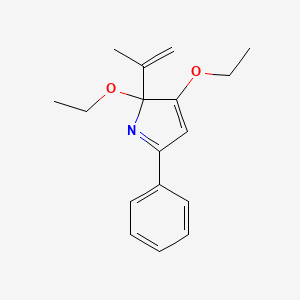
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy groups, a phenyl group, and a prop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Addition of Phenyl and Prop-1-en-2-yl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dimethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole: Similar structure but with methoxy groups instead of ethoxy groups.
2,3-Diethoxy-5-methyl-2-(prop-1-en-2-yl)-2H-pyrrole: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole is unique due to the combination of its ethoxy, phenyl, and prop-1-en-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
189750-26-3 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
2,3-diethoxy-5-phenyl-2-prop-1-en-2-ylpyrrole |
InChI |
InChI=1S/C17H21NO2/c1-5-19-16-12-15(14-10-8-7-9-11-14)18-17(16,13(3)4)20-6-2/h7-12H,3,5-6H2,1-2,4H3 |
InChIキー |
ZIIXWPSASLCJGA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC1(C(=C)C)OCC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
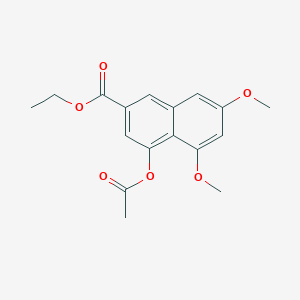
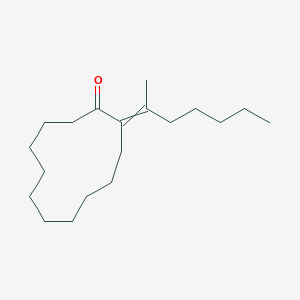
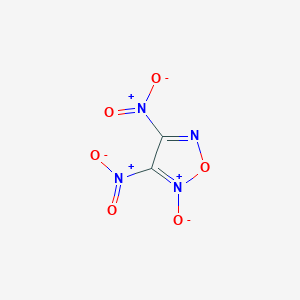
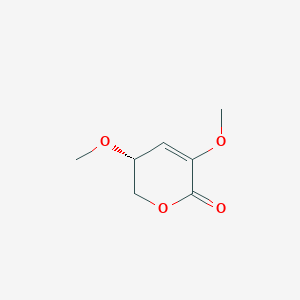
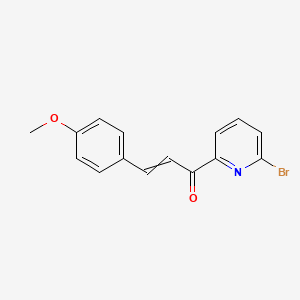
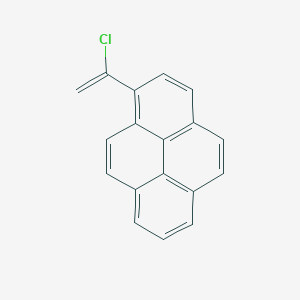
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
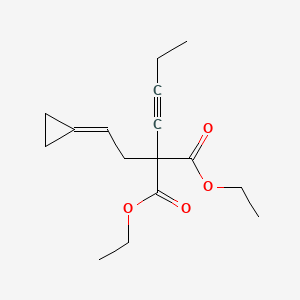
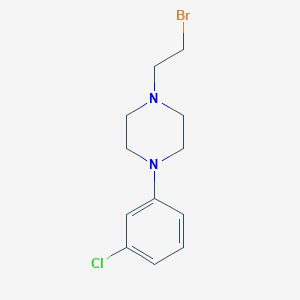
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
